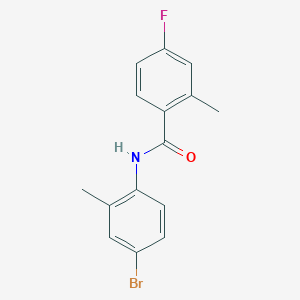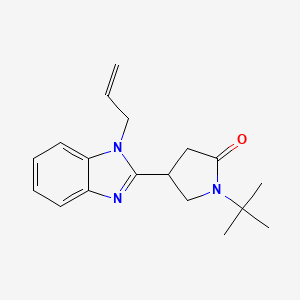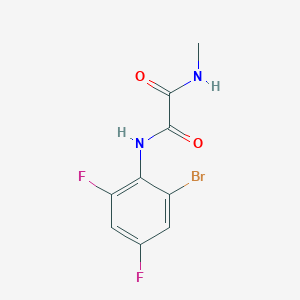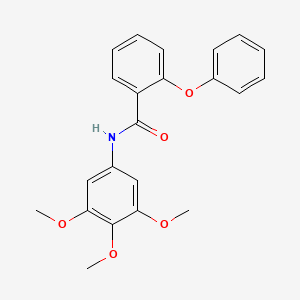
N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide, also known as BFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFB is a benzamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of gene expression. N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for certain enzymes and proteins. N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic effects in other diseases, and the elucidation of its mechanisms of action. Further studies are also needed to determine the optimal dosage and administration route for N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide and to assess its potential side effects in vivo. Overall, N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide has significant potential as a therapeutic agent and a research tool, and further studies are needed to fully explore its potential applications.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide has been studied for its potential use as a fluorescent probe for the detection of proteins and other biomolecules.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-9-8-12(17)4-5-13(9)15(19)18-14-6-3-11(16)7-10(14)2/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILYMWPQPWXTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4238698.png)
![2-{3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4238704.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4238710.png)
![4-{[(2-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4238714.png)




![8-fluoro-3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4238754.png)
![2-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]-4-(methylthio)butanoic acid](/img/structure/B4238758.png)

![4-fluoro-N-{3-oxo-3-[(2-pyridin-4-ylethyl)amino]propyl}benzamide](/img/structure/B4238764.png)

![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4238783.png)